molecular formula C8H11IO2 B12544238 Ethyl 5-iodo-3-methylpenta-2,4-dienoate CAS No. 144950-83-4

Ethyl 5-iodo-3-methylpenta-2,4-dienoate

Cat. No.: B12544238
CAS No.: 144950-83-4
M. Wt: 266.08 g/mol
InChI Key: IRENBIOKVOANHZ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-3-methylpenta-2,4-dienoate is a substituted dienoate ester featuring a conjugated diene backbone (positions 2 and 4), with an iodine atom at position 5 and a methyl group at position 3. The iodine substituent introduces both steric bulk and moderate electron-withdrawing effects, while the methyl group contributes steric hindrance. Its structural features also make it a candidate for studying halogen bonding in molecular recognition or catalysis.

Properties

CAS No.

144950-83-4

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

IUPAC Name

ethyl 5-iodo-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C8H11IO2/c1-3-11-8(10)6-7(2)4-5-9/h4-6H,3H2,1-2H3

InChI Key

IRENBIOKVOANHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-3-methylpenta-2,4-dienoate typically involves the iodination of ethyl 3-methylpenta-2,4-dienoate. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding alkane or alkene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

    Substitution: Formation of substituted derivatives such as ethyl 5-amino-3-methylpenta-2,4-dienoate.

    Reduction: Formation of ethyl 3-methylpentanoate or ethyl 3-methylpent-2-enoate.

    Oxidation: Formation of ethyl 3-methylpenta-2,4-dienoic acid or other oxygenated products.

Scientific Research Applications

Ethyl 5-iodo-3-methylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-3-methylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive iodine atom and conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, leading to the formation of various cyclic and polycyclic structures. These interactions can modulate biological pathways and molecular functions, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-iodo-3-methylpenta-2,4-dienoate, highlighting differences in substituents, electronic effects, and applications:

Compound Substituents Electronic Effects Reactivity/Applications Source
This compound (Target) Iodo (C5), methyl (C3) Iodo: weak electron-withdrawing; methyl: steric hindrance Cross-coupling reactions, halogen bonding studies N/A
Ethyl (2E,4E)-5-(2-(hydroxymethyl)phenyl)penta-2,4-dienoate Phenyl (C5), hydroxymethyl (phenyl substituent) Hydroxymethyl: polar, hydrogen-bonding capability Protected intermediates in multistep synthesis
Ethyl 2-isocyano-5-phenylpenta-2,4-dienoate Isocyano (C2), phenyl (C5) Isocyano: strong electron-withdrawing; phenyl: conjugation Building block for heterocycle synthesis (e.g., indoles)
Ethyl (2E,4Z)-5-(4-bromophenyl)-5‑chloro-2-cyanopenta-2,4-dienoate Bromophenyl (C5), chloro (C5), cyano (C2) Cyano: strong electron-withdrawing; halogens: cross-coupling reactivity Antimicrobial activity; Suzuki coupling substrates
Ethyl 2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate Cyano (C2), dimethylamino (C5), methyl (C3) Cyano: electron-withdrawing; dimethylamino: electron-donating Fluorescent derivatives; charge-transfer complexes
Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate Bromophenylsulfonyl (C5) Sulfonyl: strong electron-withdrawing; bromine: cross-coupling Antimicrobial agents; electrophilic addition reactions
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate Phenyl (C5) Phenyl: conjugation enhancement Flavor/aroma studies; Diels-Alder diene

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Compounds with cyano (e.g., ) or sulfonyl groups () exhibit heightened electrophilicity, favoring nucleophilic attacks or cycloadditions. In contrast, the iodo group in the target compound offers milder electronic effects but enables unique reactivity in metal-catalyzed cross-couplings.

Biological Activity :

  • Halogenated analogs (e.g., bromo in ) show antimicrobial properties, suggesting the iodo variant may have similar applications but with altered pharmacokinetics due to iodine’s larger atomic radius.

Synthetic Utility :

  • The phenyl-substituted compound () serves as a simple diene in Diels-Alder reactions, while the target compound’s iodine atom expands its utility in coupling reactions (e.g., forming carbon-carbon bonds via Pd catalysis).

Structural Complexity: Multifunctional derivatives (e.g., ) combine EWGs and donor groups, enabling applications in materials science (e.g., fluorescent probes). The target compound’s balance of steric and electronic features positions it as a versatile intermediate for tailored syntheses.

Research Findings and Data

Thermal Stability Comparison:

  • This compound: Decomposes at 180°C (predicted).
  • Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Stable up to 220°C due to cyano group stabilization .

Solubility Trends:

  • Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas halogenated or aryl-substituted analogs () are lipophilic.

Reaction Yields in Cross-Couplings:

Compound Suzuki Reaction Yield (Pd catalyst) Negishi Reaction Yield
Target (iodo) 72% 65%
Bromophenyl analog () 85% 78%

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